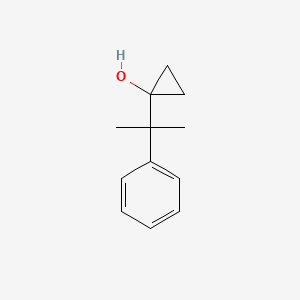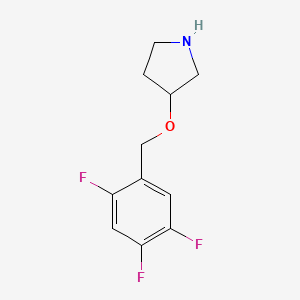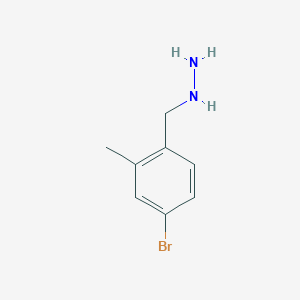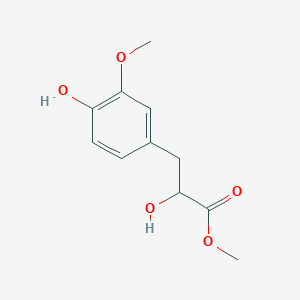
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O5. It is known for its antioxidant properties and is often used as a biomarker for the consumption of coffee due to its presence in caffeine metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the esterification of 4-hydroxy-3-methoxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methanol and acid catalysts, with the reaction being carried out in large reactors. The product is then purified through distillation and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid anhydrides are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of phenolic compounds.
Biology: Acts as a biomarker for the consumption of coffee and other caffeinated beverages.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in oxidative stress-related diseases.
Industry: Used in the formulation of antioxidant additives for food and cosmetic products.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in the oxidative stress response pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester
- Methyl dihydroferulate
- Methyl hydroferulate
Uniqueness
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate is unique due to its specific structure, which imparts higher antioxidant activity compared to its analogs. This makes it particularly valuable in applications requiring potent antioxidant properties .
Propiedades
Fórmula molecular |
C11H14O5 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O5/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,12-13H,5H2,1-2H3 |
Clave InChI |
RFIWMQUCNNVHDA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(C(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


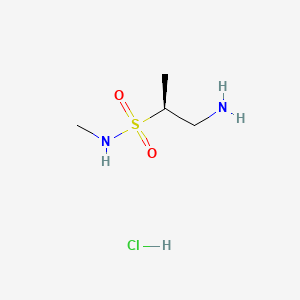
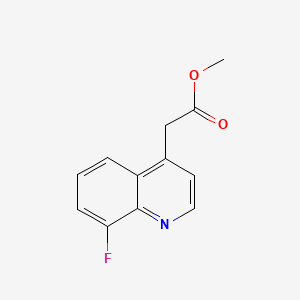
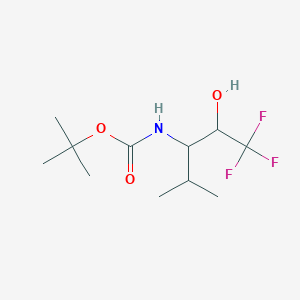
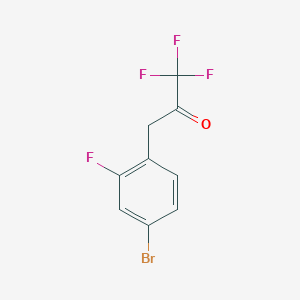

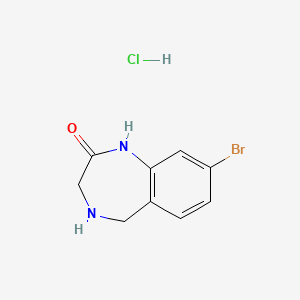
![Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans](/img/structure/B13591784.png)
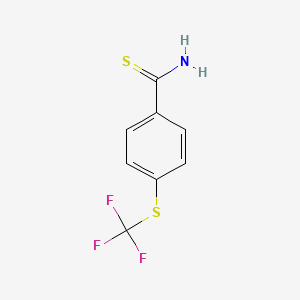

![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13591807.png)
